PDE9A Inhibitory Potency: Class-Level SAR Context for the N1-tert-Butyl Pyrazolo[3,4-d]pyrimidin-4-one Scaffold
No direct PDE9A IC50 data are available for the target compound. However, the patent US9617269 discloses a broad SAR for N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds [1]. Within this series, N1-cyclopentyl and N1-isopropyl analogs bearing diverse N5-substituents achieve PDE9A IC50 values ranging from 5.5 nM to 98 nM [1][2]. By class-level inference, the N1-tert-butyl substitution present in the target compound represents a sterically distinct environment that is predicted to alter the PDE9A binding mode relative to the cyclopentyl/isopropyl series, but the magnitude and direction of this effect cannot be quantified without experimental data.
| Evidence Dimension | PDE9A inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N1-cyclopentyl analogs (e.g., WYQ-38, IC50 = 98 nM); N1-isopropyl analogs (e.g., WYQ-46, IC50 = 6 nM; WYQ-91, IC50 = 5.5 nM) |
| Quantified Difference | Cannot be calculated; comparator IC50 range spans ~5–100 nM |
| Conditions | In vitro enzyme inhibition assay using recombinant PDE9A catalytic domain; substrate: [3H]-cGMP |
Why This Matters
For researchers screening PDE9A inhibitors, the target compound’s N1-tert-butyl motif may offer a selectivity window not achievable with smaller N1-alkyl analogs, but experimental confirmation is mandatory before procurement for PDE9-focused programs.
- [1] US9617269B2 – N-substituted pyrazolo [3,4-D] pyrimidine ketone compound, and preparation process and use thereof. Sun Yat-Sen University, 2017. View Source
- [2] BindingDB. BDBM317087 (US9617269, Compound WYQ-38): IC50 98 nM for PDE9A. Accessed 2026. View Source
